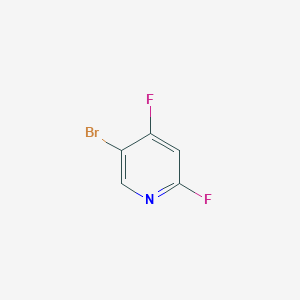5-Bromo-2,4-difluoropyridine
CAS No.: 1802338-36-8
Cat. No.: VC6673414
Molecular Formula: C5H2BrF2N
Molecular Weight: 193.979
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1802338-36-8 |
|---|---|
| Molecular Formula | C5H2BrF2N |
| Molecular Weight | 193.979 |
| IUPAC Name | 5-bromo-2,4-difluoropyridine |
| Standard InChI | InChI=1S/C5H2BrF2N/c6-3-2-9-5(8)1-4(3)7/h1-2H |
| Standard InChI Key | AXOIBPXBTQZCMC-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CN=C1F)Br)F |
Introduction
Chemical Identity and Structural Characteristics
5-Bromo-2,4-difluoropyridine (C₅H₂BrF₂N) is a heteroaromatic compound featuring a pyridine ring substituted with bromine at position 5 and fluorine atoms at positions 2 and 4. The strategic placement of halogens confers unique electronic and steric properties, influencing its reactivity in cross-coupling and nucleophilic substitution reactions. The molecular weight is approximately 209.98 g/mol, with a calculated logP of 2.1, suggesting moderate lipophilicity .
Comparative Analysis with Related Halogenated Pyridines
The compound’s reactivity and applications can be contextualized by comparing it to structurally similar derivatives (Table 1).
Table 1: Properties of Selected Halogenated Pyridines
The fluorine atoms at positions 2 and 4 enhance electrophilicity at the ortho and para positions, facilitating nucleophilic aromatic substitutions, while the bromine at position 5 serves as a leaving group in cross-coupling reactions .
Synthetic Methodologies
Halogenation Strategies
While no direct synthesis of 5-bromo-2,4-difluoropyridine is documented, analogous routes for dihalogenated pyridines suggest two plausible approaches:
Industrial-Scale Considerations
Large-scale synthesis would require optimization of reaction parameters (temperature, solvent, catalyst loading) to maximize yield and purity. Continuous-flow reactors might mitigate exothermic risks during halogenation steps .
Physicochemical Properties
Solubility and Stability
-
Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) but sparingly soluble in water (<0.1 mg/mL at 25°C) .
-
Thermal Stability: Decomposition likely occurs above 200°C, consistent with halogenated pyridines .
Spectroscopic Characteristics
-
¹H NMR: Expected signals at δ 8.5–8.7 ppm (H3, H6 pyridine protons), with coupling constants JHF ≈ 12 Hz due to ortho-fluorine interactions .
-
¹³C NMR: Carbons adjacent to fluorine (C2, C4) would appear downfield (~160 ppm) .
Applications in Pharmaceutical and Materials Science
Drug Discovery
The compound’s halogenated structure makes it a versatile intermediate for:
-
Kinase Inhibitors: Bromine facilitates Suzuki couplings to introduce aryl groups targeting ATP-binding pockets .
-
Antiviral Agents: Analogous fluoropyridines have been used in SARS-CoV-2 protease inhibitors, suggesting potential here .
Organic Electronics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume